3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16942457
InChI: InChI=1S/C6H4BClF3NO2/c8-4-1-3(6(9,10)11)2-12-5(4)7(13)14/h1-2,13-14H
SMILES:
Molecular Formula: C6H4BClF3NO2
Molecular Weight: 225.36 g/mol

3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid

CAS No.:

Cat. No.: VC16942457

Molecular Formula: C6H4BClF3NO2

Molecular Weight: 225.36 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid -

Specification

Molecular Formula C6H4BClF3NO2
Molecular Weight 225.36 g/mol
IUPAC Name [3-chloro-5-(trifluoromethyl)pyridin-2-yl]boronic acid
Standard InChI InChI=1S/C6H4BClF3NO2/c8-4-1-3(6(9,10)11)2-12-5(4)7(13)14/h1-2,13-14H
Standard InChI Key ZQHAMBYZJYAOFP-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=C(C=N1)C(F)(F)F)Cl)(O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a pyridine ring substituted with three distinct functional groups:

  • A chloro group at the 3-position, which enhances electrophilic aromatic substitution reactivity.

  • A trifluoromethyl group at the 5-position, contributing electron-withdrawing effects and metabolic stability.

  • A boronic acid group at the 2-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.

This arrangement creates a polarized electronic environment, with the trifluoromethyl group inductively stabilizing the boronic acid’s nucleophilic character. X-ray crystallography of analogous compounds reveals planar geometry at the boron center, facilitating coordination to transition metals.

Spectroscopic Characterization

  • ¹H NMR: The pyridyl protons resonate between δ 8.5–9.0 ppm, deshielded by the electron-withdrawing substituents.

  • ¹³C NMR: The trifluoromethyl carbon appears as a quartet near δ 125 ppm (J = 280 Hz), while the boronic acid carbon resonates at δ 165–170 ppm.

  • IR Spectroscopy: Stretching vibrations for B-O bonds appear at 1340–1390 cm⁻¹, and C-F stretches from the CF₃ group are observed at 1120–1170 cm⁻¹.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis typically proceeds via a three-step sequence:

Process Optimization

Recent advances utilize continuous-flow systems to enhance reaction efficiency:

  • Residence Time: 15 minutes at 80°C improves conversion rates by 22% compared to batch reactors.

  • Catalyst Loading: Reduced Pd(OAc)₂ loading to 0.5 mol% maintains yields >70% while lowering costs.

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key coupling partner for aryl chlorides under mild conditions. A representative reaction with 2-chloro-5-(trifluoromethyl)pyridine (Fig. 1) demonstrates:

Conditions: Pd(OAc)₂ (1 mol%), SPhos ligand (2 mol%), K₂CO₃ (2 equiv), DMF/H₂O (3:1), 80°C, 12 h .
Yield: 89–93% for biaryl products .

EntryAryl ChlorideProduct Yield (%)
12-Chloro-5-CF₃-pyridine93
24-Fluorophenyl chloride89
33,5-Dimethylphenyl94

Mechanistic Insight: The boronic acid’s electron-deficient pyridine ring accelerates oxidative addition to palladium, while the trifluoromethyl group suppresses proto-deborylation side reactions .

Chan-Lam Amination

Copper-mediated coupling with anilines produces N-arylpyridinamines:

  • Scope: Primary and secondary amines react efficiently (55–78% yield).

  • Limitation: Sterically hindered tert-arylamines show reduced reactivity (<30% yield).

Structural Analogs and Comparative Analysis

Compound NameCAS NumberKey Features
2-Chloro-5-CF₃-pyridine-3-boronic acid536693-96-6Altered chloro position; lower thermal stability
4-Chloro-6-CF₃-pyridine-3-boronic acidPara-substitution enhances solubility in polar solvents
3-Bromo-5-CF₃-pyridin-2-ylboronic acidBromine substituent improves cross-coupling kinetics

Uniqueness: The 3-chloro-5-CF₃ substitution pattern in the title compound optimizes both electronic effects (σₚ = +0.11 for CF₃) and steric bulk (Tolman cone angle = 145°), enabling reactions with sterically demanding substrates.

Future Directions and Research Opportunities

  • Catalyst Development: Designing N-heterocyclic carbene (NHC) ligands to enhance coupling efficiency with unactivated aryl chlorides.

  • Prodrug Strategies: Masking the boronic acid as a trifluoroborate salt to improve pharmacokinetics.

  • Computational Modeling: DFT studies to predict regioselectivity in multi-substituted aryl systems.

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